molecular formula C10H14N2Si B080881 1-(Trimethylsilyl)-1H-benzo[d]imidazole CAS No. 13435-08-0

1-(Trimethylsilyl)-1H-benzo[d]imidazole

Cat. No.: B080881
CAS No.: 13435-08-0
M. Wt: 190.32 g/mol
InChI Key: XKDVXMHPDJSQCC-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The trimethylsilyl group attached to the nitrogen atom of the benzimidazole ring enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of benzimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of 1-(Trimethylsilyl)-1H-benzo[d]imidazole often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Silylation Reactions: The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

    Silylation Reactions: The compound reacts with alcohols, amines, and carboxylic acids under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzimidazoles.

    Oxidation and Reduction: Products include oxidized or reduced forms of benzimidazole.

    Silylation Reactions: Products include silylated derivatives of alcohols, amines, and carboxylic acids.

Scientific Research Applications

1-(Trimethylsilyl)-1H-benzimidazole has numerous applications in scientific research:

    Chemistry: Used as a silylating agent for the protection of functional groups during synthesis.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-1H-benzo[d]imidazole involves the transfer of the trimethylsilyl group to other molecules. This silylation process protects reactive functional groups, facilitating subsequent chemical reactions. The compound’s molecular targets include hydroxyl, amino, and carboxyl groups, which undergo silylation to form more stable derivatives.

Comparison with Similar Compounds

  • 1-(Trimethylsilyl)-1H-imidazole
  • 1-(Trimethylsilyl)-1H-pyrazole
  • 1-(Trimethylsilyl)-1H-indazole

Uniqueness: 1-(Trimethylsilyl)-1H-benzimidazole is unique due to its specific structure, which combines the properties of benzimidazole with the protective effects of the trimethylsilyl group. This combination enhances its stability and reactivity, making it a versatile compound in various chemical applications.

Properties

CAS No.

13435-08-0

Molecular Formula

C10H14N2Si

Molecular Weight

190.32 g/mol

IUPAC Name

benzimidazol-1-yl(trimethyl)silane

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3

InChI Key

XKDVXMHPDJSQCC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=NC2=CC=CC=C21

Canonical SMILES

C[Si](C)(C)N1C=NC2=CC=CC=C21

Synonyms

1H-Benzimidazole,1-(trimethylsilyl)-(9CI)

Origin of Product

United States

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